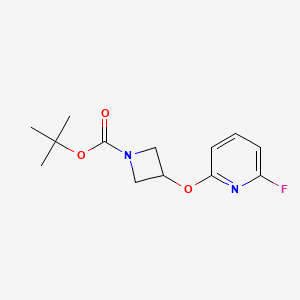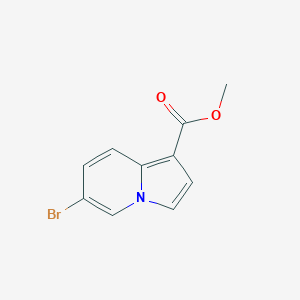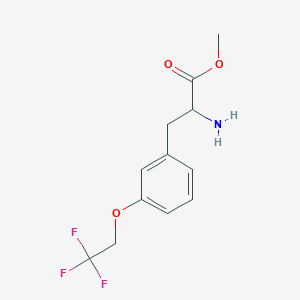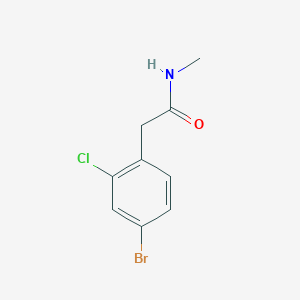
3-(6-Fluoro-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Fluoro-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that features a unique combination of a fluorinated pyridine ring and an azetidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Fluoro-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
-
Formation of the Fluoropyridine Intermediate
Starting Material: 2-bromo-6-fluoropyridine.
Reagents: n-Butyllithium (n-BuLi) and triisopropyl borate.
-
Coupling with Azetidine
Intermediate: The fluoropyridine intermediate is then coupled with azetidine-1-carboxylic acid tert-butyl ester.
Reagents: Commonly used coupling reagents include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Conditions: The reaction is typically performed in an inert atmosphere at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Fluoro-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
-
Substitution Reactions
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
-
Oxidation and Reduction
Oxidation: Can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
-
Hydrolysis
Reagents: Acidic or basic conditions.
Conditions: Hydrolysis of the ester group can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
3-(6-Fluoro-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
-
Medicinal Chemistry
- Used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological disorders and inflammatory diseases.
-
Biological Studies
- Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
-
Industrial Applications
- Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(6-Fluoro-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine ring can enhance binding affinity and selectivity, while the azetidine moiety may contribute to the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the structural modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
3-(6-Chloro-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester
- Similar structure but with a chlorine atom instead of fluorine.
- May exhibit different reactivity and biological activity due to the halogen substitution.
-
3-(6-Methyl-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester
- Contains a methyl group on the pyridine ring.
- Differences in steric and electronic properties can affect its chemical behavior and applications.
Uniqueness
The presence of the fluorine atom in 3-(6-Fluoro-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester imparts unique properties, such as increased metabolic stability and enhanced lipophilicity, which can be advantageous in drug design and other applications.
Eigenschaften
IUPAC Name |
tert-butyl 3-(6-fluoropyridin-2-yl)oxyazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(17)16-7-9(8-16)18-11-6-4-5-10(14)15-11/h4-6,9H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYZAMAEYYFTFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=NC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate;(2S)-2-methylazetidin-1-ium](/img/structure/B8124608.png)
![cyclohexane;(2S)-3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid;N-methylcyclohexanamine](/img/structure/B8124616.png)
![N-Cyclopropylmethyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8124624.png)




![[2-(3'-Formyl-biphenyl-3-yloxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8124650.png)
